4-Fluoro-4'-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antineoplastic Activity

4-Fluoro-4'-morpholinomethyl benzophenone derivatives have been studied for their potential antineoplastic activity. A study conducted by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues and evaluated their antagonistic role against neoplastic development. The study found that specific derivatives exhibited antiproliferative activity in vitro against various types of neoplastic cells, including mouse and human cells such as DLA, EAC, MCF-7, and A549 cells. This suggests potential applications in cancer treatment (Al‐Ghorbani et al., 2017).

Alzheimer's Disease Research

Benzophenone derivatives, including fluorinated versions, have been explored for their potential in treating Alzheimer's disease. Belluti et al. (2014) investigated fluorinated benzophenone derivatives as multipotent agents against β-secretase and acetylcholinesterase, enzymes linked to Alzheimer's disease. Their study identified compounds with balanced micromolar potency against these targets, indicating their promise as anti-Alzheimer's drug candidates (Belluti et al., 2014).

Photochemistry and Material Science

The photochemical properties of benzophenone derivatives, including 4-Fluoro variants, are of significant interest in biological chemistry and material science. Dormán et al. (2016) reviewed the widespread applications of benzophenone photochemistry, highlighting its use in ligand-protein interactions, proteome profiling, and surface grafting. This demonstrates the versatility of benzophenone derivatives in various scientific fields (Dormán et al., 2016).

Antimicrobial Activity

Research by Sathe et al. (2011) delved into the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which include 4-fluorobenzophenone derivatives. This study highlighted the potential of these compounds in antimicrobial applications (Sathe et al., 2011).

Hepatitis B Virus Inhibition

Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as an inhibitor of hepatitis B. The study found that this compound demonstrated in vitro nanomolar inhibitory activity against the hepatitis B virus, suggesting its application in antiviral therapies (Ivachtchenko et al., 2019).

Safety and Hazards

properties

IUPAC Name |

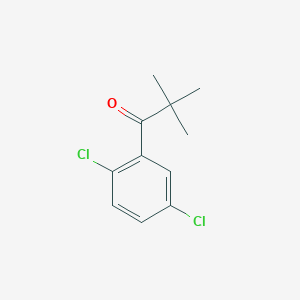

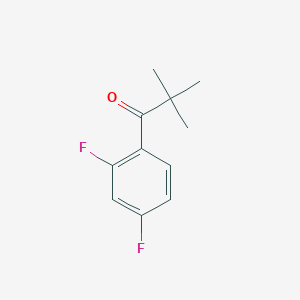

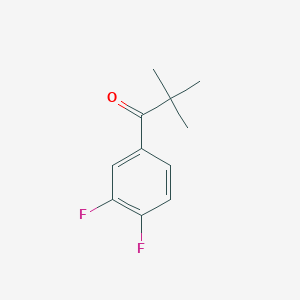

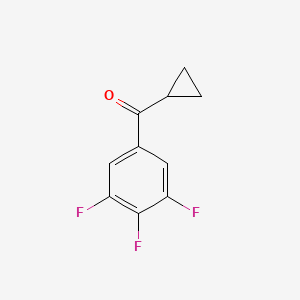

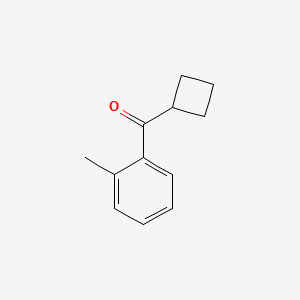

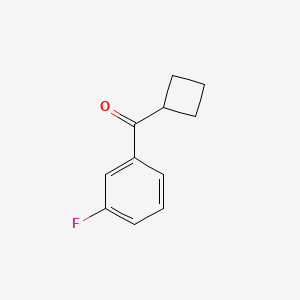

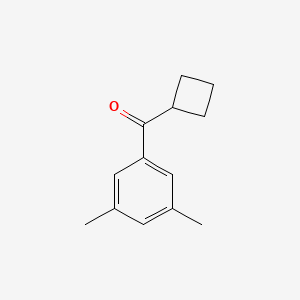

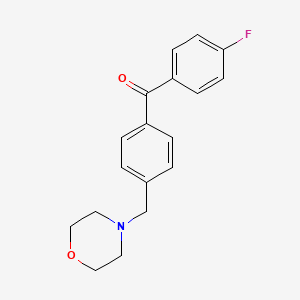

(4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWDSCONADHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642634 |

Source

|

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-00-8 |

Source

|

| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.